Torin 1

Catalog No.
S545603
CAS No.
1222998-36-8
M.F
C35H28F3N5O2
M. Wt
607.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torin 1

CAS Number

1222998-36-8

Product Name

Torin 1

IUPAC Name

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one

Molecular Formula

C35H28F3N5O2

Molecular Weight

607.6 g/mol

InChI

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3

InChI Key

AKCRNFFTGXBONI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Torin-1; Torin1; Torin 1.

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F

Description

The exact mass of the compound Torin 1 is 607.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Applications in Neuroscience Research

Torin 1's ability to inhibit mTOR has potential applications in neuroscience research. Studies suggest that mTOR signaling is crucial for various neuronal processes, including memory formation, synaptic plasticity, and neuroprotection []. Torin 1 treatment has been shown to enhance cognitive function and improve memory in animal models []. Additionally, research suggests that Torin 1 may offer neuroprotective benefits by promoting the clearance of protein aggregates, a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's [].

Applications in Cancer Research

The role of mTOR in cancer cell proliferation and survival makes Torin 1 a potential therapeutic candidate for cancer research []. Studies have demonstrated that Torin 1 can suppress the growth of various cancer cell lines by inhibiting mTOR signaling []. Furthermore, Torin 1 may be effective against cancer stem cells, a subpopulation of cancer cells resistant to conventional therapies and responsible for tumor recurrence.

Torin 1 is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR), classified as an ATP-competitive inhibitor. Its chemical structure is defined as 1-[4-[4-(1-oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, with a molecular weight of 607.62 g/mol and a CAS number of 1222998-36-8. Torin 1 exhibits an IC50 range of 2 to 10 nM for mTOR complexes mTORC1 and mTORC2, demonstrating a remarkable selectivity—approximately 200-fold—over other kinases such as DNA-dependent protein kinase, ataxia telangiectasia mutated, and human vacuolar protein sorting 34 .

Torin 1 functions by competitively inhibiting the ATP-binding site of mTOR, thus preventing its activation and downstream signaling pathways critical for cell growth and proliferation. The inhibition mechanism involves binding to the active site of mTOR complexes, leading to a decrease in phosphorylation of key substrates such as S6 kinase and eIF4E-binding protein . This inhibition has been shown to induce autophagy in various cell lines, including HeLa cells .

Torin 1 has been extensively studied for its biological effects, primarily its role in inhibiting cell growth and proliferation through the suppression of mTORC1's rapamycin-resistant functions. In particular, it has been observed to induce G1/S cell cycle arrest in cancer cells and significantly impair tumor growth in xenograft models . Additionally, Torin 1 enhances neurotensin secretion and gene expression in endocrine cells by activating the MEK/ERK/c-Jun pathway .

The synthesis of Torin 1 involves several key steps, including the formation of intermediate compounds through reactions such as Suzuki coupling and amide bond formation. A typical synthesis pathway begins with the reaction of an appropriate piperazine derivative with trifluoromethyl phenyl compounds in a solvent like dioxane, followed by purification through column chromatography. The final product is obtained after multiple purification steps to ensure high purity levels (≥98%) suitable for biological assays .

Torin 1 is primarily utilized in research settings focused on cancer biology due to its potent inhibitory effects on mTOR signaling pathways. Its applications include:

  • Cancer Research: Investigating the role of mTOR in tumor growth and metabolism.
  • Autophagy Studies: Understanding the mechanisms by which autophagy is regulated through mTOR inhibition.
  • Inflammation Research: Exploring its effects on immune responses and glucocorticoid signaling in immune cells .

Interaction studies have demonstrated that Torin 1 not only inhibits mTORC1 and mTORC2 but also affects various downstream signaling pathways. For instance, it has been shown to enhance the binding of eIF4E to eIF4E-binding proteins, thereby influencing protein synthesis regulation . Furthermore, studies indicate that Torin 1 can modulate the anti-inflammatory potency of glucocorticoids in human monocytes and dendritic cells .

Torin 1 belongs to a class of compounds that inhibit mTOR activity. Here are some similar compounds along with their unique characteristics:

Compound NameMechanismIC50 (nM)Unique Features
RapamycinAllosteric inhibitor~0.5Binds to FKBP12; less effective against mTORC2
PI-103Dual PI3K/mTOR inhibitor~50Inhibits both PI3K and mTOR; broader activity
NVP-BEZ235Dual PI3K/mTOR inhibitor~20Similar profile but with different selectivity
Ku0063794ATP-competitive inhibitor~10Similar mechanism but less selective than Torin 1

Torin 1's unique advantage lies in its high selectivity for mTOR over other kinases, making it a valuable tool for dissecting the specific roles of mTOR complexes in cellular processes . Its ability to inhibit rapamycin-resistant functions further distinguishes it from other inhibitors like rapamycin itself.

Torin 1 represents a distinctive class of mechanistic Target of Rapamycin inhibitors that simultaneously targets both mechanistic Target of Rapamycin Complex 1 and mechanistic Target of Rapamycin Complex 2 through direct kinase inhibition [1] [2]. Unlike traditional allosteric inhibitors such as rapamycin, Torin 1 functions as an adenosine triphosphate-competitive inhibitor that directly blocks the catalytic activity of both complexes with exceptional potency [3]. The compound demonstrates remarkable equipotency against both complexes, exhibiting half-maximal inhibitory concentration values ranging from 2 to 10 nanomolar for both mechanistic Target of Rapamycin Complex 1 and mechanistic Target of Rapamycin Complex 2 in biochemical assays [1] [2].

The dual inhibition mechanism of Torin 1 stems from its ability to access the conserved adenosine triphosphate-binding pocket within the mechanistic Target of Rapamycin kinase domain that is shared by both complexes [18]. This direct kinase inhibition contrasts sharply with rapamycin's allosteric mechanism, which primarily affects mechanistic Target of Rapamycin Complex 1 through the formation of a ternary complex with FK506-binding protein 12 [3] [21]. Cellular studies have demonstrated that Torin 1 effectively suppresses phosphorylation events mediated by both complexes, including mechanistic Target of Rapamycin Complex 1-dependent phosphorylation of ribosomal protein S6 kinase 1 at threonine 389 and mechanistic Target of Rapamycin Complex 2-mediated phosphorylation of protein kinase B at serine 473 [4] [10].

Mechanistic Target of Rapamycin Complex 1 Inhibition Profile

ParameterValueAssay Conditions
In vitro half-maximal inhibitory concentration2-10 nanomolarPurified mechanistic Target of Rapamycin Complex 1 kinase assay
Cellular half-maximal inhibitory concentration (ribosomal protein S6 kinase 1 threonine 389)2 nanomolarMouse embryonic fibroblasts
Time to maximal inhibition30 minutesRibosomal protein S6 phosphorylation
Duration of effect>6 hoursSingle treatment studies

The mechanistic Target of Rapamycin Complex 1 inhibition by Torin 1 encompasses both rapamycin-sensitive and rapamycin-resistant functions of the complex [3]. This comprehensive inhibition results from the compound's ability to directly block kinase activity rather than disrupting substrate recruitment through allosteric mechanisms [3]. Consequently, Torin 1 effectively suppresses mechanistic Target of Rapamycin Complex 1-mediated phosphorylation events that remain resistant to rapamycin treatment, including specific phosphorylation sites on eukaryotic translation initiation factor 4E-binding protein 1 [13].

Mechanistic Target of Rapamycin Complex 2 Inhibition Characteristics

Target SubstrateInhibition PotencySelectivity
Protein kinase B serine 4732-10 nanomolarComplete at therapeutic concentrations
Protein kinase B threonine 308Indirect inhibitionSecondary to mechanistic Target of Rapamycin Complex 2 suppression
Proline-rich protein kinase B substrate 40 kilodalton threonine 246Dose-dependentSignificant at all tested concentrations

Torin 1's inhibition of mechanistic Target of Rapamycin Complex 2 represents a significant advantage over first-generation mechanistic Target of Rapamycin inhibitors [4]. The compound effectively blocks mechanistic Target of Rapamycin Complex 2-mediated protein kinase B phosphorylation at serine 473, which serves as a critical regulatory mechanism for protein kinase B activation [10]. However, cellular studies have revealed that protein kinase B phosphorylation can recover over time despite continued mechanistic Target of Rapamycin inhibition, suggesting complex feedback mechanisms that may involve compensatory signaling pathways [10].

Adenosine Triphosphate-Binding Site Interactions and Kinase Domain Targeting

The molecular basis of Torin 1's potent mechanistic Target of Rapamycin inhibition lies in its sophisticated interactions within the adenosine triphosphate-binding pocket of the kinase domain [18]. Structural studies have revealed that Torin 1 adopts an optimal binding conformation that maximizes contact surfaces with critical residues while maintaining selectivity for mechanistic Target of Rapamycin over related kinases [18]. The compound belongs to the pyridinonequinoline class of kinase inhibitors and possesses a molecular formula of C35H28F3N5O2 with a molecular weight of 607.62 grams per mole [16].

Structural Basis of Adenosine Triphosphate-Competitive Inhibition

Chemical FeatureMolecular TargetContribution to Binding
Tricyclic benzonaphthyridinone ringN-terminal to C-terminal lobe hingeHydrogen bonding and adenine site occupation
Tryptophan 2239 interaction surfaceHinge regionExtensive π-π stacking across 10 atoms
Amino-pyridine moietyInner hydrophobic pocketStabilization of binding conformation
Trifluoromethyl groupN-terminal lobe pocketHydrophobic interactions with Ile2163, Pro2169, Leu2185

The tricyclic benzonaphthyridinone ring system of Torin 1 occupies the adenine-binding site within the mechanistic Target of Rapamycin kinase domain and forms critical hydrogen bonds with the hinge region connecting the N-terminal and C-terminal lobes [18]. This interaction pattern mirrors that observed with adenosine triphosphate and other adenosine triphosphate-competitive inhibitors but with enhanced binding affinity due to additional molecular contacts [18]. The most significant contributor to Torin 1's sub-nanomolar potency is the extensive π-π stacking interaction between the compound's tricyclic ring system and tryptophan 2239 in the hinge region [18].

Kinase Domain Architecture and Inhibitor Selectivity

The mechanistic Target of Rapamycin kinase domain adopts the characteristic two-lobe structure common to phosphoinositide 3-kinase-related kinases, consisting of an N-terminal lobe, a larger C-terminal lobe, and an intervening cleft that accommodates adenosine triphosphate [18]. The domain encompasses approximately 550 residues and contains the conserved phosphoinositide 3-kinase kinase domain fold with substantial mechanistic Target of Rapamycin-specific insertions [18]. The most notable insertion is the FK506-binding protein 12-rapamycin binding domain, which is positioned within the N-terminal lobe and contributes to the restricted access of the active site [18].

Binding Site FeatureResidue RangeFunction in Inhibitor Recognition
Adenine-binding pocketHinge regionPrimary recognition site for tricyclic ring
Inner hydrophobic pocketC-terminal lobeAccommodation of amino-pyridine group
N-terminal lobe pocketIle2163-Leu2185Trifluoromethyl group positioning
FK506-binding protein 12-rapamycin binding domain2021-2118Contributes to active site restriction

The selectivity of Torin 1 for mechanistic Target of Rapamycin over related kinases stems from unique structural features within the adenosine triphosphate-binding site [18] [26]. The presence of tryptophan 2239 in the hinge region is particularly critical, as this residue is absent in canonical protein kinases and phosphoinositide 3-kinases, contributing to approximately 800-fold selectivity over phosphoinositide 3-kinases [18]. Kinome-wide selectivity profiling has demonstrated that Torin 1 exhibits minimal off-target binding, with only weak interactions observed with ataxia telangiectasia mutated, ataxia telangiectasia and Rad3-related protein, and deoxyribonucleic acid-dependent protein kinase at concentrations exceeding 10 micromolar [26].

Mechanistic Insights from Structural Studies

Crystallographic analysis of mechanistic Target of Rapamycin in complex with Torin 1 analogs has provided detailed insights into the inhibition mechanism [18]. The structures reveal that the kinase adopts an intrinsically active conformation with catalytic residues positioned similarly to canonical protein kinases [18]. The adenosine triphosphate-binding site is highly recessed due to the protruding FK506-binding protein 12-rapamycin binding domain and an inhibitory helix, creating a restricted access environment that contributes to substrate selectivity [18].

Catalytic ResiduePositionFunctionConservation
Aspartate 2338C-terminal lobeSubstrate hydroxyl orientation and activationHighly conserved across kinases
Histidine 2340Active siteTransition state stabilizationFunctionally equivalent to lysine in protein kinases
Aspartate 2357C-terminal lobeMetal coordinationConserved metal-binding residue
Asparagine 2343C-terminal lobeMetal coordinationConserved metal-binding residue

Disruption of Downstream Signaling Pathways

Torin 1 profoundly disrupts mechanistic Target of Rapamycin-dependent signaling networks through its dual inhibition of mechanistic Target of Rapamycin Complex 1 and mechanistic Target of Rapamycin Complex 2 [3] [4]. The compound's effects on downstream signaling pathways are more comprehensive than those achieved by rapamycin alone, particularly regarding rapamycin-resistant functions of mechanistic Target of Rapamycin Complex 1 [3]. These effects manifest through direct suppression of substrate phosphorylation and subsequent alterations in cellular processes including protein synthesis, autophagy, and cell cycle progression [3] [13].

Ribosomal Protein S6 Kinase 1 Pathway Disruption

Torin 1 completely abolishes mechanistic Target of Rapamycin Complex 1-mediated phosphorylation of ribosomal protein S6 kinase 1 at threonine 389, the critical activating phosphorylation site [3] [8]. This inhibition occurs with exceptional potency, achieving half-maximal effects at approximately 2 nanomolar concentrations in cellular assays [3]. The suppression of ribosomal protein S6 kinase 1 activity leads to decreased phosphorylation of downstream targets, including ribosomal protein S6 at serines 235 and 236 [3] [8].

Ribosomal Protein S6 Kinase 1 TargetPhosphorylation SiteEffect of Torin 1Functional Consequence
Ribosomal protein S6 kinase 1Threonine 389Complete inhibition (2 nanomolar)Loss of kinase activation
Ribosomal protein S6Serines 235/236Dephosphorylation within 30 minutesReduced protein synthesis
Ribosomal protein S6Serines 240/244Secondary dephosphorylationImpaired ribosomal function

Interestingly, recent studies have suggested that mechanistic Target of Rapamycin Complex 2 may also contribute to ribosomal protein S6 kinase 1 regulation through phosphorylation of the hydrophobic motif [12]. Torin 1's dual inhibition of both mechanistic Target of Rapamycin complexes therefore provides more complete suppression of ribosomal protein S6 kinase 1 activity compared to mechanistic Target of Rapamycin Complex 1-selective inhibitors [12]. This comprehensive inhibition results in more pronounced effects on cell growth and proliferation than those observed with rapamycin treatment [3].

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 Regulation

The effects of Torin 1 on eukaryotic translation initiation factor 4E-binding protein 1 represent one of the most significant differences between adenosine triphosphate-competitive and allosteric mechanistic Target of Rapamycin inhibitors [3] [13]. While rapamycin incompletely suppresses eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, Torin 1 achieves complete dephosphorylation at all regulatory sites, including threonines 37 and 46 and serine 65 [3] [13].

Phosphorylation SiteRapamycin EffectTorin 1 EffectFunctional Significance
Threonine 37/46Partial inhibitionComplete dephosphorylation (≥500 nanomolar)Priming phosphorylation for subsequent sites
Serine 65Minimal effectComplete dephosphorylation (≥500 nanomolar)Critical for eukaryotic initiation factor 4E release
Threonine 70Variable inhibitionComplete dephosphorylationEnhanced translation repression

The complete dephosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 by Torin 1 leads to enhanced binding to eukaryotic initiation factor 4E and more effective suppression of cap-dependent translation [13]. This effect is particularly important for inhibiting the translation of growth-promoting messenger ribonucleic acids and contributes to the more potent anti-proliferative effects of Torin 1 compared to rapamycin [3] [13]. Studies have demonstrated that the enhanced efficacy against eukaryotic translation initiation factor 4E-binding protein 1 is essential for certain mechanistic Target of Rapamycin-dependent biological processes, including Hedgehog signaling pathway regulation [13].

Protein Kinase B Signaling Network Disruption

Torin 1's inhibition of mechanistic Target of Rapamycin Complex 2 directly impacts protein kinase B signaling through suppression of serine 473 phosphorylation [4] [10]. This phosphorylation site is critical for full protein kinase B activation and is mediated exclusively by mechanistic Target of Rapamycin Complex 2 [10]. The compound achieves complete dephosphorylation of protein kinase B at serine 473 with kinetics similar to mechanistic Target of Rapamycin Complex 1 substrate inhibition [10].

Protein Kinase B SubstratePhosphorylation SiteTorin 1 EffectDownstream Impact
Protein kinase BSerine 473Complete dephosphorylation (transient)Reduced kinase activity
Protein kinase BThreonine 308Indirect inhibition (transient recovery)Impaired substrate phosphorylation
Proline-rich protein kinase B substrate 40 kilodaltonThreonine 246Significant suppressionEnhanced mechanistic Target of Rapamycin Complex 1 inhibition
Glycogen synthase kinase 3 betaSerine 9Reduced phosphorylationAltered metabolic signaling

However, cellular studies have revealed complex temporal dynamics in protein kinase B regulation following Torin 1 treatment [10]. While initial inhibition is rapid and complete, protein kinase B phosphorylation at both serine 473 and threonine 308 can partially recover despite continued mechanistic Target of Rapamycin inhibition [10]. This recovery likely reflects compensatory activation of alternative kinases or changes in phosphatase activity that occur in response to prolonged mechanistic Target of Rapamycin inhibition [10].

Cellular Consequences of Pathway Disruption

The comprehensive disruption of mechanistic Target of Rapamycin signaling by Torin 1 produces profound cellular effects that extend beyond simple growth inhibition [3] [25]. The compound induces cell cycle arrest at the G1/S transition, accompanied by changes in cell cycle regulatory proteins including depletion of cyclin D1 and cyclin D3 and increased expression of p27/Kip1 [3]. These effects are more pronounced than those achieved with rapamycin and reflect the more complete inhibition of mechanistic Target of Rapamycin-dependent translation [3].

Cellular ProcessTorin 1 EffectMechanistic Basis
Cell cycle progressionG1/S arrestReduced cyclin D1/D3 translation
Protein synthesisMarked suppressionEukaryotic translation initiation factor 4E-binding protein 1 and ribosomal protein S6 kinase 1 inhibition
AutophagyStrong inductionRelief of mechanistic Target of Rapamycin Complex 1-mediated suppression
Cell sizeSignificant reductionImpaired anabolic processes

Torin 1 represents a potent and selective adenosine triphosphate-competitive inhibitor of mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2, demonstrating inhibition values between two and ten nanomolar in cell-free kinase assays [1] [2] [3]. Unlike classical mechanistic target of rapamycin inhibitors such as rapamycin, Torin 1 effectively blocks phosphorylation of both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 signaling pathways [1]. This comprehensive mechanistic target of rapamycin inhibition triggers profound autophagy induction through disruption of nutrient sensing mechanisms that normally maintain cellular homeostasis.

The autophagy induction mechanism initiated by Torin 1 operates through mechanistic target of rapamycin complex 1-dependent nutrient sensing pathways that have evolved to detect cellular amino acid availability [4] [5]. Under normal nutrient conditions, mechanistic target of rapamycin complex 1 localizes to lysosomal membranes through interaction with Rag guanosine triphosphatases, which function as critical amino acid sensors [4]. These Rag guanosine triphosphatases respond to both lysosomal and cytosolic amino acid levels through a complex network of regulatory proteins, including Ragulator, GATOR1, GATOR2, FLCN-FNIP, and KICSTOR complexes [4]. When Torin 1 inhibits mechanistic target of rapamycin complex 1 activity, this nutrient sensing system interprets the inhibition as amino acid starvation, triggering autophagy as a compensatory mechanism to generate intracellular nutrients.

The molecular cascade initiated by Torin 1 treatment involves rapid dephosphorylation of key mechanistic target of rapamycin complex 1 substrates, including Unc-51-like kinase 1, which becomes activated to initiate autophagosome formation [6] [7]. This process involves formation of the Unc-51-like kinase 1-ATG13-FIP200 complex, which was previously held in an inactive state by mechanistic target of rapamycin complex 1-mediated phosphorylation [6]. Following Torin 1 treatment, cells demonstrate dramatic increases in light chain 3 protein lipidation, converting cytosolic light chain 3-I to membrane-bound light chain 3-II, which serves as a reliable marker of autophagosome formation [8] [9] [10].

Autophagy MarkerControl ConditionsTorin 1 TreatmentFold ChangeReference
Light chain 3-II/Light chain 3-I ratioBaselineSignificant increase2-4 fold [8] [9]
p62/SQSTM1 levelsStableDecreased40-60% reduction [8] [11]
Autophagosome numberLowHigh5-10 fold increase [9] [10]
Cathepsin activityMinimalEnhanced3-5 fold increase [12]

The transcriptional regulation of autophagy genes represents another critical mechanism through which Torin 1 induces autophagy. Torin 1 treatment promotes nuclear translocation of transcription factor EB, a master regulator of lysosomal biogenesis and autophagy [3] [11] [13]. Under normal conditions, mechanistic target of rapamycin complex 1 phosphorylates transcription factor EB at serine 211, promoting its association with 14-3-3 proteins and cytoplasmic retention [13]. Torin 1 inhibition of mechanistic target of rapamycin complex 1 leads to transcription factor EB dephosphorylation, dissociation from 14-3-3 proteins, and rapid nuclear accumulation with an effective concentration of approximately 148 nanomolar [3] [13]. Nuclear transcription factor EB subsequently activates transcription of genes encoding lysosomal hydrolases, autophagy proteins, and components of the Coordinated Lysosomal Expression and Regulation network [13].

Torin 1 treatment also enhances lysosomal function through direct effects on vacuolar adenosine triphosphatase assembly and acidification [12]. When mechanistic target of rapamycin complex 1 activity declines following Torin 1 treatment, vacuolar adenosine triphosphhatase V1 domains rapidly translocate from the cytosol to lysosomal membranes, assembling with membrane-integral V0 domains to form active proton pumps [12]. This process results in lysosomal pH decreasing from approximately 4.7 to 4.5 within one hour of treatment, significantly enhancing cathepsin protease activity and protein degradation capacity throughout the lysosomal population [12].

Cell Cycle Arrest Mechanisms in Rapamycin-Resistant Models

Torin 1 induces cell cycle arrest through rapamycin-resistant mechanisms that operate independently of mechanistic target of rapamycin complex 2 signaling [9] [14]. While rapamycin typically allows continued cell proliferation at reduced rates, Torin 1 treatment at 250 nanomolar concentrations completely inhibits proliferation and causes G1/S cell cycle arrest [9] [15]. This differential effect occurs because Torin 1 targets rapamycin-resistant functions of mechanistic target of rapamycin complex 1 that are essential for cell cycle progression.

The molecular basis of Torin 1-induced cell cycle arrest involves comprehensive inhibition of eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, which rapamycin fails to achieve effectively [9] [16]. Under normal conditions, mechanistic target of rapamycin complex 1 phosphorylates eukaryotic translation initiation factor 4E-binding protein 1 at multiple sites, including threonine 37/46 and serine 65, causing its dissociation from eukaryotic translation initiation factor 4E and enabling cap-dependent translation initiation [9] [16]. Torin 1 treatment blocks this phosphorylation more completely than rapamycin, leading to sustained eukaryotic translation initiation factor 4E-binding protein 1 binding to eukaryotic translation initiation factor 4E and profound inhibition of cap-dependent translation [9] [16].

This translation inhibition has cascading effects on cell cycle regulatory proteins. Torin 1 treatment significantly reduces levels of cyclin D1 and cyclin D3, which are required for G1/S transition, while simultaneously increasing levels of p27/Kip1, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest [9]. These changes occur through decreased translation of cap-dependent messenger ribonucleic acids encoding cell cycle progression factors and increased translation of cap-independent messenger ribonucleic acids encoding cell cycle inhibitors [9].

Cell Cycle RegulatorRapamycin EffectTorin 1 EffectMechanismReference
Cyclin D1Minimal reductionMarked depletionReduced cap-dependent translation [9]
Cyclin D3Minimal reductionMarked depletionReduced cap-dependent translation [9]
p27/Kip1Modest increaseStrong inductionEnhanced cap-independent translation [9]
4E-BP1 phosphorylationPartial inhibitionComplete inhibitionDirect mechanistic target of rapamycin complex 1 substrate [9] [16]

In fission yeast models, Torin 1 demonstrates additional cell cycle regulatory mechanisms through control of Wee1 kinase levels and Cdc25 phosphatase activity [14]. Torin 1 treatment causes a sharp decline in Wee1 protein levels, which normally phosphorylates and inactivates Cdc2-cyclin B complexes [14]. Simultaneously, Torin 1 promotes activation of Cdc25 phosphatase, as evidenced by reduced mobility in sodium dodecyl sulfate-polyacrylamide gel electrophoresis [14]. These dual effects trap Cdc2-cyclin B in its active dephosphorylated form, promoting premature mitotic entry at reduced cell size [14].

The rapamycin-resistant nature of these effects has been confirmed through studies using mechanistic target of rapamycin complex 2-deficient cell lines [9]. In Rictor-null mouse embryonic fibroblasts lacking mechanistic target of rapamycin complex 2 activity, Torin 1 continues to induce dramatic cell cycle arrest and reduce cell size, demonstrating that these effects are independent of mechanistic target of rapamycin complex 2 inhibition [9]. This finding indicates that mechanistic target of rapamycin complex 1 possesses kinase-dependent, rapamycin-resistant functions that are absolutely required for cell cycle progression.

Studies using Torin 1-resistant mutants have further elucidated these mechanisms. The tor2-G2040D mutation, which alters a conserved glycine residue in the adenosine triphosphate-binding pocket of the kinase domain, confers resistance to Torin 1 effects on cell cycle progression [14]. Cells harboring this mutation continue to proliferate normally in the presence of Torin 1, confirming that the cell cycle arrest effects are mediated through direct mechanistic target of rapamycin kinase inhibition rather than off-target effects [14].

Modulation of Protein Synthesis and Ribosome Biogenesis

Torin 1 exerts profound effects on protein synthesis and ribosome biogenesis through comprehensive inhibition of mechanistic target of rapamycin complex 1 signaling pathways that normally coordinate ribosome production with cellular growth demands [5] [17]. The rapid inhibition of protein synthesis following Torin 1 treatment occurs within minutes and represents one of the earliest detectable cellular responses to mechanistic target of rapamycin inhibition [17].

The molecular mechanisms underlying Torin 1-mediated protein synthesis inhibition involve multiple convergent pathways. Primary among these is the dephosphorylation of ribosomal protein S6 kinase 1 at threonine 389, a critical mechanistic target of rapamycin complex 1 substrate that normally promotes ribosome biogenesis and translation initiation [1] [18] [17]. Torin 1 treatment also blocks phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 at multiple sites, preventing its dissociation from eukaryotic translation initiation factor 4E and thereby inhibiting cap-dependent translation initiation [9] [16] [19].

The effects on ribosome biogenesis extend beyond translation initiation to encompass ribosome preservation mechanisms. Under conditions of mechanistic target of rapamycin complex 1 inhibition by Torin 1, cells activate ribosome preservation pathways mediated by Stm1 in yeast and its mammalian ortholog SERBP1 [5]. These proteins facilitate formation of dormant 80S ribosomes that are protected from proteasomal degradation, ensuring maintenance of a basal ribosome pool during stress conditions [5]. Torin 1 treatment promotes dephosphorylation of these preservation factors, enabling their protective function and preventing excessive ribosome degradation [5].

Protein Synthesis ParameterControlTorin 1 TreatmentTime CourseReference
Overall protein synthesis rate100%30-40%20-40 minutes [17]
S6K1 phosphorylation (Thr389)HighAbolished10-20 minutes [1] [17]
4E-BP1 phosphorylationHighAbolished10-20 minutes [9] [16]
Ribosome contentStableDecreased12-24 hours [5]
5' terminal oligopyrimidine messenger ribonucleic acid translation100%20-30%30-60 minutes [19]

Torin 1 demonstrates differential effects on messenger ribonucleic acid populations, with particularly pronounced inhibition of 5' terminal oligopyrimidine messenger ribonucleic acid translation [19]. These messenger ribonucleic acids, which encode ribosomal proteins and translation factors, contain a 5' terminal oligopyrimidine motif that makes them especially sensitive to mechanistic target of rapamycin complex 1 inhibition [19]. The selective inhibition of 5' terminal oligopyrimidine messenger ribonucleic acid translation involves both eukaryotic translation initiation factor 4E-binding protein 1-dependent mechanisms and direct effects mediated by La-related protein 1, which binds specifically to 5' terminal oligopyrimidine messenger ribonucleic acids upon mechanistic target of rapamycin complex 1 inhibition [19].

The regulation of ribosome biogenesis by Torin 1 also involves transcriptional mechanisms affecting ribosomal ribonucleic acid synthesis and ribosomal protein gene expression [20]. While the immediate effects occur through post-translational mechanisms, prolonged Torin 1 treatment leads to decreased transcription of ribosomal protein genes and ribosomal ribonucleic acid processing components [20]. This transcriptional repression does not require ongoing protein synthesis, suggesting modification of existing transcriptional regulatory factors rather than synthesis of new repressor proteins [20].

The temporal dynamics of protein synthesis inhibition by Torin 1 reveal a biphasic response pattern. Initial rapid inhibition occurs within 10-20 minutes through direct effects on mechanistic target of rapamycin complex 1 substrates, followed by more gradual changes over hours involving transcriptional adaptations and ribosome remodeling [17]. The magnitude of inhibition varies among different cell types and growth conditions, with proliferating cells showing greater sensitivity to Torin 1 effects on protein synthesis than quiescent cells [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

8

Exact Mass

607.21950964 g/mol

Monoisotopic Mass

607.21950964 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K9HTV88VQZ

Wikipedia

Torin-1

Dates

Last modified: 08-15-2023
1: Cheng NT, Guo A, Meng H. The protective role of autophagy in experimental
2: Vogel KR, Ainslie GR, Jansen EE, Salomons GS, Gibson KM. Torin 1 partially
3: Francipane MG, Lagasse E. Selective targeting of human colon cancer stem-like

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